- Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

934397-98-5 structure
Nome do Produto:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
- 5-Amino-4-methyl-1-phenyl-3-pyrazolol
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol
- 3078AJ
- SB40061
- SY257685
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #
- 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)
- 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
- MFCD32062404
- 934397-98-5
- SCHEMBL13860420
- CS-0341371
- InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14
- MFCD20704330
- DB-088637
- AC8988
- SCHEMBL21622380
-
- MDL: MFCD32062404
- Inchi: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
- Chave InChI: IUURCNSBVAESQR-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1
Propriedades Computadas
- Massa Exacta: 189.090212g/mol
- Massa monoisotópica: 189.090212g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 279
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.4
- XLogP3: 1.3
- Peso Molecular: 189.21g/mol
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19295-1g |
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one |
934397-98-5 | 98% | 1g |
¥2629.0 | 2024-07-15 | |
TRC | A898840-100mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1131386-1g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 95% | 1g |
$340 | 2024-07-28 | |
Aaron | AR00H3TQ-250mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 98% | 250mg |
$174.00 | 2025-02-12 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-1g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 97% | 1g |
¥2605.69 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-50mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 97% | 50mg |
¥944.35 | 2025-01-20 | |
1PlusChem | 1P00H3LE-250mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 250mg |
$208.00 | 2024-04-20 | |
1PlusChem | 1P00H3LE-10g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 10g |
$1125.00 | 2024-04-20 | |
1PlusChem | 1P00H3LE-100mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 100mg |
$180.00 | 2024-04-20 | |
Aaron | AR00H3TQ-10g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 98% | 10g |
$1082.00 | 2025-02-12 |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C
Referência
- Crystal form of pyrrolidinyl urea derivative and application thereof, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Dimethylformamide ; 10 - 15 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C
1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C
Referência
- Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C; 110 °C → rt
Referência
- Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 72 h, 110 °C
Referência
- Pyrrolidinyl urea derivatives and application thereof, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C
Referência
- Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Referência
- Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Literatura Relacionada
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one) Produtos relacionados
- 374567-94-9(Carbamic acid, 4-morpholinyl-, 4-chlorophenyl ester)
- 2229614-66-6(3-amino-1-(1-methylpyrrolidin-2-yl)methylcyclobutane-1-carboxylic acid)
- 1806740-81-7(3-Fluoro-4-(fluoromethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 2418720-92-8(Tert-butyl 3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)benzoate)
- 23735-43-5((S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate)
- 919977-81-4(N-(1-{2-4-(butan-2-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methyl-N-methylfuran-2-carboxamide)
- 951662-20-7(1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea)
- 1314655-84-9(1-(2-bromo-3-hydroxy-4-methoxyphenyl)cyclobutane-1-carbonitrile)
- 2138533-18-1(6-(cyclobutylamino)-3-(trifluoromethyl)pyridine-2-carboxylic acid)
- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):153.0/197.0